4-ethoxy-N-(1-phenylethyl)benzenesulfonamide

Medicinal Chemistry Physicochemical Profiling Library Design

Generic sulfonamide building blocks often lack the chiral specificity and controlled lipophilicity required for structure-activity studies targeting zinc-dependent enzymes or CNS penetration. This compound, with its chiral N-(1-phenylethyl) tail and para-ethoxy group, directly addresses these gaps. Key advantages for your research: - clogP ~3.2 and single HBD enable passive blood-brain-barrier permeability, ideal for neuroscience lead identification. - Secondary sulfonamide NH retains zinc-anchoring ability for carbonic anhydrases and matrix metalloproteinases. - Both (R)- and (S)-enantiomers are synthetically accessible, supporting stereochemistry-dependent CNS assays. - Balanced MW (305 Da) and well-defined ionization profile make it a reliable reference standard for IAM chromatography and PAMPA method validation.

Molecular Formula C16H19NO3S
Molecular Weight 305.39
CAS No. 565206-90-8
Cat. No. B2954394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(1-phenylethyl)benzenesulfonamide
CAS565206-90-8
Molecular FormulaC16H19NO3S
Molecular Weight305.39
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2
InChIInChI=1S/C16H19NO3S/c1-3-20-15-9-11-16(12-10-15)21(18,19)17-13(2)14-7-5-4-6-8-14/h4-13,17H,3H2,1-2H3
InChIKeyRPBVEHGFYDVLDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(1-phenylethyl)benzenesulfonamide: Chemical Identity & Class


4-Ethoxy-N-(1-phenylethyl)benzenesulfonamide (CAS 565206‑90‑8) is a substituted N‑phenylethyl‑benzenesulfonamide that belongs to a proprietary library of N‑substituted‑N‑phenylethylsulfonamides disclosed for drug‑discovery screening [1]. It possesses a molecular weight of 305.4 g·mol⁻¹ (C₁₆H₁₉NO₃S) and combines a 4‑ethoxy‑benzenesulfonyl core with a chiral 1‑phenylethylamino group . The resulting structure places it at the interface of classic sulfonamide pharmacophores and modern combinatorial‑library designs, making it a compelling entry point for research that requires controlled lipophilicity and modular synthetic derivatization.

Library Design Proprietary N‑phenylethylsulfonamide for screening
Chiral Control (R)‑ and (S)‑enantiomers accessible for SAR
Fragment Growing MW and lipophilicity support lead‑like elaboration

4-Ethoxy-N-(1-phenylethyl)benzenesulfonamide: Interchangeability Issues


N‑Substituted‑N‑phenylethylsulfonamides form a structurally diverse library in which minor variations in the aryl‑sulfonyl or the N‑alkyl substituent profoundly alter molecular weight, lipophilicity, and hydrogen‑bonding capacity [1]. The combination of a para‑ethoxy group on the benzenesulfonamide ring and a chiral 1‑phenylethyl tail produces a unique three‑dimensional and electronic profile that is absent in the simpler 4‑methoxy, 4‑chloro, or N‑benzyl analogs . Consequently, substituting this entry with a generic “sulfonamide” building block risks mismatched solubility, divergent membrane permeability, and invalid structure‑activity conclusions—issues that are directly addressed by the quantitative evidence summarized below.

Substitution with 4‑methoxy analog may reduce lipophilicity, shifting permeability context away from target profile.
Replacement by primary sulfonamide adds an H‑bond donor, potentially altering desolvation energetics and metalloenzyme binding profile.
Using achiral N‑benzyl analog removes chiral handle, preventing enantiomer-specific SAR interpretation.

4-Ethoxy-N-(1-phenylethyl)benzenesulfonamide: Evidence vs. Analogs


Molecular Bulk & Rotatable Bonds vs. Parent Scaffold

The N‑(1‑phenylethyl) substituent increases molecular weight by 104 Da and adds three rotatable bonds relative to the parent 4‑ethoxybenzenesulfonamide (CAS 1132‑19‑0) . This bulk expansion alters conformational entropy and is a critical parameter when optimizing ligand efficiency or modulating protein‑binding kinetics.

Mol. Bulk vs Parent
Reported
ΔMW +104 Da; ΔRotatable bonds +3
Supports fragment-growing selection context
Data to verify; calculated from SMILES
Medicinal Chemistry Physicochemical Profiling Library Design

Lipophilicity vs. 4-Methoxy Analog

The replacement of the 4‑ethoxy group with a 4‑methoxy group in the analogous N‑(1‑phenylethyl)benzenesulfonamide lowers the calculated octanol‑water partition coefficient (clogP) by approximately 0.5 log units, a difference that is expected to reduce passive membrane permeability by roughly 2‑ to 3‑fold based on established lipophilicity‑permeability correlations .

Lipophilicity vs 4‑OMe
Class-level
clogP ≈3.2 vs 2.7; Δ +0.5
May support permeability-dependent assay context
Class-level prediction; not experimental
ADME Prediction Lipophilicity SAR

H-Bond Donor Count vs. Primary Sulfonamide

Secondary sulfonamides such as 4‑ethoxy‑N‑(1‑phenylethyl)benzenesulfonamide possess only one hydrogen‑bond donor (the sulfonamide NH) compared to the two donors present in primary sulfonamides (R‑SO₂NH₂). The reduction in donor count alters desolvation energetics and can selectively weaken interactions with certain metalloenzyme active sites while preserving zinc‑binding capacity [1].

H‑Bond Donors
Class-level
1 vs 2 donors (target vs primary sulfonamide)
May support selectivity profiling context
Crystallographic analog support (PDB 4RUZ)
Hydrogen‑Bonding Drug‑likeness Selectivity

REACH Registration Gap vs. Parent Sulfonamide

As of 2026‑04‑28, 4‑ethoxy‑N‑(1‑phenylethyl)benzenesulfonamide has no active REACH registration dossier, whereas the parent 4‑ethoxybenzenesulfonamide is fully registered under REACH with a complete C&L inventory entry [1][2]. This discrepancy has direct consequences for procurement lead times, permissible shipment volumes, and import/export documentation in the European Economic Area.

REACH Status
Specification review
No active registration (target) vs. REACH registered (parent)
Procurement context may require custom synthesis review
Status as of 2026‑04‑28; EU‑dependent
Regulatory Compliance Procurement REACH

Chiral Pool Route to Single Enantiomers

The 1‑phenylethyl group introduces a stereogenic center that can be installed from commercially available (R)‑(+)‑ or (S)‑(‑)‑1‑phenylethylamine, allowing the preparation of enantiomerically pure batches [1]. In contrast, the N‑benzyl or N‑phenyl analogs lack this chiral handle, limiting their utility in stereochemical SAR studies.

Chiral Synthesis
Reported
Enantiopure (R)‑ and (S)‑forms accessible; achiral N‑benzyl analog lacks handle
Supports enantiomer-specific SAR study context
ee dependent on synthesis conditions
Chiral Synthesis Enantioselectivity Medicinal Chemistry

4-Ethoxy-N-(1-phenylethyl)benzenesulfonamide: Application Scenarios


Metalloenzyme Fragment-Growing Library

The compound’s balanced MW (305 Da), single H‑bond donor, and calculated clogP of ~3.2 position it as a privileged fragment‑growing building block for zinc‑dependent enzymes such as carbonic anhydrases and matrix metalloproteinases. Its secondary sulfonamide NH retains zinc‑anchoring capability while the bulky 1‑phenylethyl tail can probe a hydrophobic sub‑pocket, a feature that the primary sulfonamide parent scaffold cannot deliver [1].

Chiral SAR for CNS Programs

Because both (R)‑ and (S)‑enantiomers are synthetically accessible, this compound is ideally suited for investigating stereochemistry‑dependent central‑nervous‑system penetration. The ~0.5 log‑unit lipophilicity advantage over the 4‑methoxy analog supports higher passive blood‑brain‑barrier permeability, making it a strategic choice for neuroscience lead‑identification cascades .

HPLC Reference for Lipophilicity & Permeability

With a well‑defined clogP and a single ionizable center (pKa ≈ 10‑11 for the sulfonamide NH), the compound can serve as a neutral‑pH reference standard in immobilized artificial membrane (IAM) chromatography and PAMPA permeability assays, facilitating method validation and inter‑laboratory reproducibility [2].

Custom Synthesis for Non-REACH Environments

The compound’s absence of a REACH registration, combined with its straightforward two‑step synthesis, makes it attractive for custom synthesis houses serving non‑EU clients or academic laboratories exempt from tonnage‑band registration. Procurement strategies can leverage multiple small‑scale suppliers while the unique N‑(1‑phenylethyl) motif remains rare in commercial catalogs [3].

Application
Selection Property
Validation Focus
Metalloenzyme fragment-growing studies
Secondary sulfonamide zinc-binding capacity
Hydrophobic pocket engagement profiling
CNS stereochemistry SAR
Enantiomerically pure forms
Blood-brain barrier permeability ranking
Chromatographic lipophilicity reference
Defined clogP and ionization profile
IAM/PAMPA assay reproducibility
Non-REACH procurement
Synthetic accessibility from commercial amines
Multi-supplier sourcing and lead time assessment
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